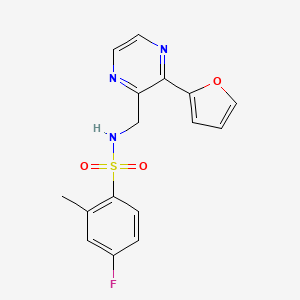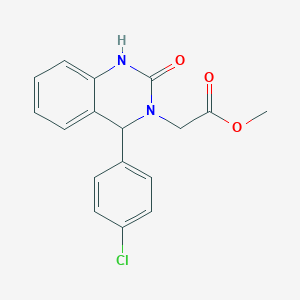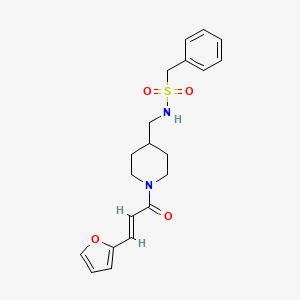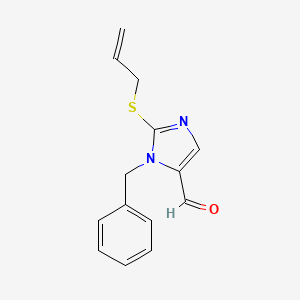![molecular formula C14H16N2O2S B2611253 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 433703-31-2](/img/structure/B2611253.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that have been studied extensively due to their diverse biological activities . They are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide” were not found, there are general methods for synthesizing thiazole derivatives. For instance, thiazole derivatives can be synthesized through standard [2+2] ketene-imine cycloadditions, also known as the Staudinger reaction . The molecular structures of the synthesized derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Pharmacodynamic and Pharmacokinetic Properties
Compounds with unique chemical structures, such as propofol, have been extensively studied for their pharmacodynamic and pharmacokinetic properties, indicating a potential area of interest for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide. Propofol is known for its rapid induction and maintenance of anesthesia, providing a model for studying the anesthetic and sedative properties of new compounds (Langley & Heel, 1988).
Environmental Impact and Biodegradation
Research on parabens, which share some structural similarities with the compound , focuses on their environmental fate, biodegradation, and potential as endocrine disruptors. This line of inquiry suggests an environmental perspective could be relevant, especially in assessing the persistence and toxicity of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide in aquatic environments (Haman et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds like eugenol, present in essential oils, could be a point of comparison for studying N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide. Research in this area investigates the mechanisms of action and potential applications in combating infections and diseases caused by various microorganisms (Marchese et al., 2017).
Optoelectronic Materials
Another interesting application area is the development of optoelectronic materials, where compounds containing quinazoline or pyrimidine rings are utilized. The integration of similar compounds into π-extended conjugated systems for the creation of novel optoelectronic materials suggests potential research directions for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide in the field of materials science (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
The primary target of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide: interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound acts as a mixed inhibitor, meaning it can bind to both the enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide affects the cholinergic pathway, which is involved in many functions including memory and cognition . The increased availability of acetylcholine enhances cholinergic transmission, potentially improving cognitive function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide are predicted to be satisfactory . This suggests that the compound has good bioavailability, meaning it can be effectively absorbed and distributed within the body, metabolized, and then excreted .
Result of Action
The molecular and cellular effects of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide ’s action primarily involve an increase in acetylcholine levels due to AChE inhibition . This can lead to enhanced cholinergic transmission, which may result in improved cognitive function .
Propriétés
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-13(17)16-14-15-12(9-19-14)10-5-7-11(8-6-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMXGLIXHIYSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2611181.png)
![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)





